2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
2-(4-Chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 4-chlorobenzyl group at position 2 and a 4-isopropylphenyl group at position 2. Its molecular structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13(2)15-5-9-17(10-6-15)21-12-20-22(18(21)23)11-14-3-7-16(19)8-4-14/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWJNRRYCVGVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=NN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
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Formation of the Triazolone Ring: : The triazolone ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, a hydrazine derivative reacts with a suitable carbonyl compound under acidic or basic conditions to form the triazolone ring.
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Substitution Reactions: : The 4-chlorobenzyl and 4-isopropylphenyl groups are introduced through substitution reactions. These reactions often involve the use of appropriate halogenated precursors and nucleophilic substitution reactions.
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Key considerations include the selection of cost-effective reagents, optimization of reaction conditions, and implementation of efficient purification processes. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms in the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or halogen atoms.
Substitution: Substituted derivatives with nucleophiles replacing halogen atoms.
Scientific Research Applications
2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolone scaffold allows extensive derivatization. Key analogues include:
Key Observations :
Physicochemical Properties
Melting points and solubility are influenced by substituents:
Stability and Degradation
- Posaconazole : Requires stability-indicating HPLC methods due to susceptibility to oxidation and hydrolysis .
- Target Compound : The 4-chlorobenzyl group may confer resistance to hydrolysis, while the isopropylphenyl group could increase susceptibility to photodegradation, necessitating further study.
Biological Activity
The compound 2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 343373-34-2) belongs to the class of triazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18ClN3O
- Molecular Weight : 327.81 g/mol
- Boiling Point : 448.3 ± 55.0 °C (Predicted)
- Density : 1.22 ± 0.1 g/cm³ (Predicted)
- pKa : 3.19 ± 0.20 (Predicted) .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. Studies have shown that triazoles inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism disrupts membrane integrity and function, leading to cell death.
- Case Study : In vitro assays demonstrated that derivatives of triazoles exhibit significant antifungal activity against various strains of Candida and Aspergillus. For instance, a related study indicated that modifications in the benzyl and isopropyl groups can enhance antifungal potency, suggesting a structure-activity relationship that warrants further exploration .
Anticancer Potential
Recent research has highlighted the potential anticancer properties of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented.
- Research Findings : A study conducted on breast cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The IC50 values obtained were promising, indicating effective cytotoxicity at low concentrations .
Anti-inflammatory Effects
Triazoles have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines is crucial in managing chronic inflammatory diseases.
- Mechanism : The compound was found to downregulate TNF-alpha and IL-6 levels in stimulated macrophages, suggesting its role as a potential anti-inflammatory agent .
Data Tables
Q & A
Q. What are the standard synthetic routes for 2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and what key reaction parameters influence yield?
A common synthetic approach involves refluxing substituted triazole precursors with aromatic aldehydes in absolute ethanol, catalyzed by glacial acetic acid (e.g., 0.001 mol triazole derivative + 0.001 mol aldehyde, 4-hour reflux) . Yield optimization requires precise stoichiometry, solvent polarity adjustments (ethanol vs. DMF), and catalyst selection. For example, triethylamine may enhance cyclization efficiency in multi-step syntheses .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, isopropyl groups at δ 1.2–1.3 ppm) .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C23H18ClN3O3S in ) .
Q. How can researchers optimize reaction conditions to mitigate low yields in triazolone ring formation?
- Temperature Control : Prolonged reflux (>6 hours) may degrade intermediates; use controlled heating (70–80°C).
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors .
- Catalyst Screening : Test acetic acid vs. stronger acids (e.g., H2SO4) to accelerate cyclization .
Q. What analytical methods are used to assess purity and structural integrity post-synthesis?
- HPLC : Quantifies purity (>95% threshold for pharmacological studies) using C18 columns and acetonitrile/water gradients.
- X-ray Crystallography : Resolves stereochemistry (e.g., triazole ring conformation, as in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Standardized Assays : Replicate studies under controlled pH, temperature, and cell lines (e.g., HepG2 vs. HEK293).
- Dose-Response Analysis : Use EC50/IC50 curves to compare potency across studies .
- Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile variability .
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzymatic systems?
- Enzyme Kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots.
- Molecular Docking : Model interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina .
- Isotope Labeling : Track metabolic pathways with C-labeled analogs .
Q. How can stability studies under varying pH and temperature conditions inform formulation design?
Q. What computational methods predict the compound’s environmental fate and ecotoxicological risks?
- QSAR Modeling : Estimate biodegradability (e.g., EPI Suite software) and bioaccumulation potential.
- Aquatic Toxicity Assays : Test acute effects on Daphnia magna or algae growth inhibition .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
- Single-Crystal XRD : Determine bond angles and packing motifs (e.g., triazole ring planarity, as in ) .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs .
Q. What strategies address discrepancies in spectroscopic data between synthetic batches?
- Batch-to-Batch Reproducibility : Standardize drying protocols (e.g., vacuum vs. air-drying) to minimize solvent residues.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from isopropyl and chlorobenzyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
